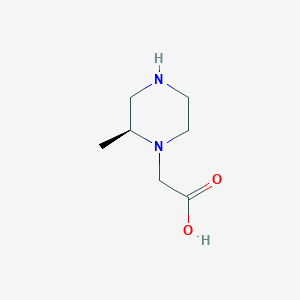![molecular formula C15H20O3 B2797254 [(1-Benzylcyclohexyl)oxy]acetic acid CAS No. 893769-81-8](/img/structure/B2797254.png)
[(1-Benzylcyclohexyl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of [(1-Benzylcyclohexyl)oxy]acetic acid consists of a benzyl group attached to a cyclohexyl group, which is further connected to an acetic acid moiety through an ether linkage . This structure contributes to the unique physical and chemical properties of the compound.Applications De Recherche Scientifique
Regulation of Cell Death in Yeasts by Acetic Acid
Acetic acid plays a significant role in yeast cell death, providing insights into regulated cell death mechanisms. This has implications for both biotechnology and biomedicine, as understanding how acetic acid influences cell functions can lead to the development of more robust yeast strains and improved biomedical strategies (Chaves et al., 2021).
Acetic Acid Bacteria in Fermented Beverages
The physiology of Acetic Acid Bacteria (AAB) is crucial for the production of vinegar and fermented beverages. This research highlights the biotechnological applications of AAB, including their role in the production of vitamin C and the health benefits associated with fermented products (Lynch et al., 2019).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
The degradation of acetaminophen through advanced oxidation processes, involving acetic acid as a by-product, highlights the environmental and toxicological implications of pharmaceutical waste in water bodies. This research underscores the importance of understanding the degradation pathways and biotoxicity of common pharmaceuticals (Qutob et al., 2022).
Phytoextraction of Heavy Metals Using Organic Acids
Research on the use of organic acids, including acetic acid, for the phytoextraction of heavy metals from contaminated soil reveals the potential for environmentally friendly remediation techniques. These acids enhance metal uptake by plants, opening new avenues for research in phytoremediation (Tauqeer et al., 2017).
Wastewater Disinfection with Peracetic Acid
Peracetic acid is evaluated for its effectiveness as a disinfectant for wastewater effluents, highlighting its advantages over traditional disinfectants like chlorine due to its broad spectrum of antimicrobial activity and lower environmental impact (Kitis, 2004).
Organic Acids in Acidizing Operations for Oil and Gas Extraction
A review of the roles of organic acids, including acetic acid, in acidizing operations for enhancing oil and gas recovery from carbonate and sandstone formations discusses the advantages of using these acids over traditional hydrochloric acid due to their lower corrosivity and environmental impact (Alhamad et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-benzylcyclohexyl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-14(17)12-18-15(9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBSKALVTOFAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Benzylcyclohexyl)oxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)
![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)


![tert-butylN-[(3R,6S)-6-{[(tert-butyldiphenylsilyl)oxy]methyl}-3,6-dihydro-2H-pyran-3-yl]carbamate](/img/structure/B2797185.png)




![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)